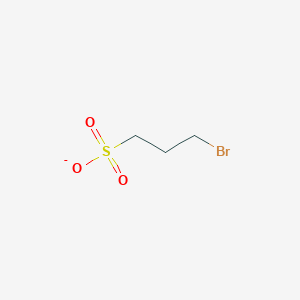

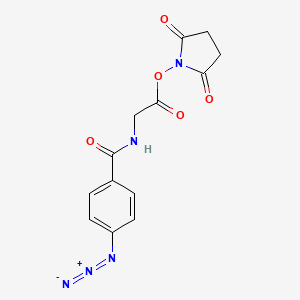

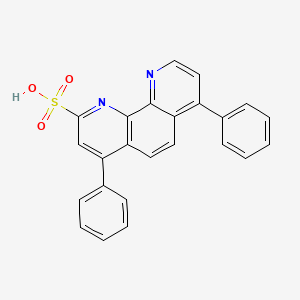

![molecular formula C14H12FNO3S B1229364 N-[4-(4-fluorofenil)sulfonilfenil]acetamida CAS No. 734-22-5](/img/structure/B1229364.png)

N-[4-(4-fluorofenil)sulfonilfenil]acetamida

Descripción general

Descripción

N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide is a synthetic organic compound with the molecular formula C14H12FNO3S It is characterized by the presence of a fluorophenyl group and a sulfonylphenyl group attached to an acetamide moiety

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Industry: It can be used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Análisis Bioquímico

Cellular Effects

N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis. Studies have shown that it can enhance the immune response of lymphocytes and macrophages, leading to increased tumor cell destruction .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity and subsequent effects on cellular processes. It has been shown to interfere with suppressor cells, restoring the alloreactivity of lymphocytes from immunodepressed mice . Additionally, the compound can modulate the release of cytokines such as IL-1 and IL-2, further influencing immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability in various experimental conditions, with peak activity observed around 7 days after administration . Long-term studies have shown that it can maintain its immunomodulatory effects over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide vary with different dosages in animal models. Studies have indicated that the compound exhibits a dose-dependent response, with higher doses leading to increased immune activation and tumor cell destruction . At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Mecanismo De Acción

N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide can be compared with other sulfonylphenylacetamide derivatives:

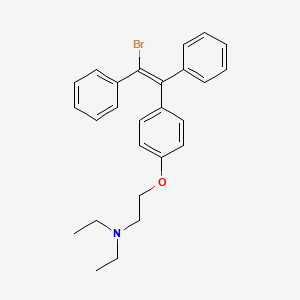

N-[4-(4-bromophenyl)sulfonylphenyl]acetamide: This compound has similar structural features but contains a bromine atom instead of a fluorine atom.

N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide:

Uniqueness: The presence of the fluorine atom in N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Comparación Con Compuestos Similares

- N-[4-(4-bromophenyl)sulfonylphenyl]acetamide

- N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide

- N-[4-(4-methylphenyl)sulfonylphenyl]acetamide

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUOCHJHAJYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223635 | |

| Record name | CL 259763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734-22-5 | |

| Record name | CL 259763 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 259763 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate](/img/structure/B1229287.png)

![N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B1229289.png)

![[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate](/img/structure/B1229299.png)

![7-methyl-8-sulfanylidene-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1229304.png)